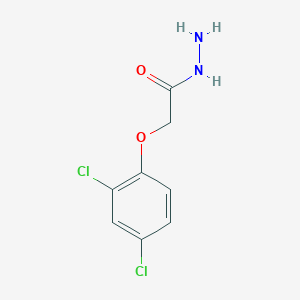

2-(2,4-Dichlorophenoxy)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYOIIKYUVBUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310051 | |

| Record name | 2-(2,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28236-62-6 | |

| Record name | 28236-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28236-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, starting from the commercially available 2,4-Dichlorophenoxyacetic acid. Detailed experimental protocols for the synthesis of the intermediate, ethyl 2-(2,4-dichlorophenoxy)acetate, and the final product are provided. Furthermore, this guide outlines the standard analytical techniques for the characterization of this compound, with expected spectroscopic data summarized for clarity. The potential biological significance of this compound is also discussed, drawing from the known herbicidal activity of its parent compound and the broad spectrum of biological activities associated with hydrazide derivatives.

Introduction

This compound is a hydrazide derivative of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is known for its function as a synthetic auxin that disrupts plant growth, the introduction of a hydrazide moiety opens up avenues for exploring new biological activities.[1] Hydrazide-containing compounds are a significant class of molecules in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The versatile reactivity of the hydrazide group also makes it a valuable intermediate for the synthesis of various heterocyclic compounds.

This guide provides a detailed methodology for the synthesis and characterization of this compound, aimed at researchers and scientists in the field of organic synthesis and drug discovery.

Synthesis

The synthesis of this compound is typically achieved through a two-step process, beginning with the esterification of 2,4-Dichlorophenoxyacetic acid to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then subjected to hydrazinolysis to yield the final product.

Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate (Intermediate)

The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This can be achieved through Fischer esterification or by conversion to the acid chloride followed by reaction with ethanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Dichlorophenoxyacetic acid (1 equivalent).

-

Reagents: Add an excess of absolute ethanol to act as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is then carefully added.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-(2,4-dichlorophenoxy)acetate. The product can be further purified by vacuum distillation.

Synthesis of this compound

The final step is the conversion of the ethyl ester to the corresponding hydrazide through reaction with hydrazine hydrate.

Experimental Protocol: Hydrazinolysis

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by vacuum filtration.

-

Purification: The crude this compound is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. The expected data from these analyses are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₈H₈Cl₂N₂O₂[4] |

| Molecular Weight | 235.07 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally. |

| ¹H NMR (DMSO-d₆) | δ (ppm): Aromatic protons (3H, m), -OCH₂- (2H, s), -NH- (1H, br s, exchangeable with D₂O), -NH₂ (2H, br s, exchangeable with D₂O). The exact chemical shifts and coupling constants need to be determined. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): Carbonyl carbon (C=O), aromatic carbons (including those attached to chlorine and oxygen), and the methylene carbon (-OCH₂-). Specific chemical shifts to be determined. |

| IR (KBr, cm⁻¹) | ν: N-H stretching (amide and amine), C=O stretching (amide I), N-H bending (amide II), C-O stretching (ether), and C-Cl stretching. Expected characteristic peaks around 3300-3200 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), and 1100-1000 cm⁻¹ (C-O).[4] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak [M]⁺ and characteristic fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.[4] |

Potential Biological Significance and Signaling Pathways

The parent molecule, 2,4-Dichlorophenoxyacetic acid, is a well-known systemic herbicide that functions as a synthetic auxin.[1] It mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[5] The primary mode of action involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dichlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenoxy)acetohydrazide is an organic compound derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used and historically significant herbicides. As a hydrazide derivative, this molecule holds potential interest in medicinal chemistry and drug development, as the hydrazide moiety is a well-known pharmacophore present in numerous biologically active compounds. Hydrazide derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the likely biological signaling pathways it may influence, based on its parent compound, 2,4-D.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological and chemical systems. These properties influence its solubility, stability, membrane permeability, and interactions with molecular targets. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [3] |

| Molecular Weight | 235.07 g/mol | [3] |

| Melting Point | 153-157 °C | [4] |

| Boiling Point (Predicted) | 448.8 ± 35.0 °C | [3] |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.94 ± 0.35 | [3] |

| LogP (Predicted) | 1.8 | [5] |

| Appearance | White to light beige crystalline powder | [3][6] |

| CAS Number | 28236-62-6 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of the parent carboxylic acid, 2,4-Dichlorophenoxyacetic acid, followed by hydrazinolysis of the resulting ester. The following protocol is a representative method based on standard laboratory procedures for similar compounds.[7][8]

Step 1: Synthesis of Ethyl 2-(2,4-dichlorophenoxy)acetate (Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

Reaction Setup: Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) from the previous step in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[8]

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1640-1680 cm⁻¹).[8]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the final compound.

Caption: A generalized workflow for the two-step synthesis of the title compound.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways of this compound are limited, its mechanism of action can be inferred from its parent compound, 2,4-D. 2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[3][9] At herbicidal concentrations, 2,4-D induces uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately leading to their death.[10][11]

The key steps in the 2,4-D signaling pathway are:

-

Perception: 2,4-D binds to auxin co-receptor complexes, which include the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[11]

-

Signal Transduction: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.

-

Physiological Response: This leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[10] This hormonal imbalance disrupts normal plant processes, causing epinasty (stem and leaf curling), uncontrolled cell elongation, and eventually, senescence and plant death.[12]

Because this compound retains the core 2,4-dichlorophenoxy acetic acid structure, it is plausible that it exhibits similar auxin-like activity or could be hydrolyzed in vivo to release the active 2,4-D acid.

Caption: The synthetic auxin signaling pathway leading to herbicidal effects.

Conclusion

This compound is a derivative of a potent herbicide with well-defined physicochemical properties. Its synthesis is straightforward, following established organic chemistry principles of esterification and hydrazinolysis. While its specific biological role is an area for further investigation, its structural similarity to 2,4-D strongly suggests a mechanism of action rooted in the disruption of auxin signaling pathways. This guide provides foundational data and protocols to support future research into the potential applications of this and related compounds in agrochemistry and medicinal science.

References

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetohydrazide derivatives: Significance and symbolism [wisdomlib.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. xtbg.ac.cn [xtbg.ac.cn]

- 10. curresweb.com [curresweb.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-D - Cultivar Magazine [revistacultivar.com]

In-Depth Technical Guide to the Crystal Structure of 2-(2,4-Dichlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(2,4-Dichlorophenoxy)acetohydrazide (C₈H₈Cl₂N₂O₂). The compound, a key intermediate in the synthesis of pharmacologically significant 1,2,4-triazoles, has been characterized using single-crystal X-ray diffraction. This document details the molecular geometry, intermolecular interactions, and crystallographic parameters. The experimental protocols for its synthesis and structural determination are also elucidated. The data presented herein is crucial for understanding the solid-state properties of this molecule, which can inform drug design and development processes.

Introduction

This compound is a significant organic compound that serves as a precursor in the synthesis of various heterocyclic systems, notably 1,2,4-triazoles.[1] These triazole derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, antibacterial, antifungal, antiviral, herbicidal, and insecticidal properties.[1] A thorough understanding of the three-dimensional structure and intermolecular interactions of the parent hydrazide is fundamental for the rational design of novel therapeutic agents with enhanced efficacy and specificity. This guide presents a detailed crystallographic analysis of the title compound.

Molecular and Crystal Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group Pī.[1] The asymmetric unit contains one molecule of the compound.

Molecular Conformation

The molecular structure of this compound is characterized by a dichlorophenoxy group linked to an acetohydrazide moiety. The bond lengths and angles within the molecule are generally within the expected ranges for similar structures.

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. The hydrazide group acts as a hydrogen bond donor and acceptor, facilitating the formation of a stable three-dimensional supramolecular architecture. These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.

Data Presentation

The quantitative data obtained from the crystal structure analysis are summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₈H₈Cl₂N₂O₂ |

| Formula Weight | 235.06 |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a (Å) | 8.107 (3) |

| b (Å) | 8.530 (3) |

| c (Å) | 7.339 (3) |

| α (°) | 90.11 (3) |

| β (°) | 98.44 (3) |

| γ (°) | 94.859 (3) |

| Volume (ų) | 500.2 (3) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.561 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a two-step process:[1]

-

Synthesis of Ethyl (2,4-dichlorophenoxy)acetate: 2,4-Dichlorophenol is reacted with ethyl chloroacetate in dry acetone.

-

Synthesis of this compound: The resulting ester from the first step is then hydrolyzed with hydrazine hydrate in absolute ethanol to yield the final product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the synthesized compound in dimethylformamide.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data was collected on a Rigaku AFC-7S diffractometer.[1] The structure was solved using direct methods with the SHELXS86 program and refined using SHELXL93.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Intermolecular Hydrogen Bonding Network

The following diagram depicts the key hydrogen bonding interactions that stabilize the crystal lattice of this compound.

Conclusion

The crystal structure of this compound has been successfully determined and analyzed. This technical guide provides the essential crystallographic data, molecular structure details, and a summary of the intermolecular interactions. The experimental protocols for synthesis and crystallization are also outlined. This information is invaluable for researchers in medicinal chemistry and material science, providing a solid foundation for future studies aimed at developing novel compounds with tailored properties.

References

Spectroscopic and Structural Characterization of 2-(2,4-Dichlorophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural characteristics of 2-(2,4-Dichlorophenoxy)acetohydrazide. The information is intended to support research and development activities by offering detailed data and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.45 | d | 2.4 | H-3 |

| 7.25 | dd | 8.8, 2.4 | H-5 | |

| 6.95 | d | 8.8 | H-6 | |

| 4.60 | s | - | O-CH₂ | |

| 4.10 | br s | - | NH₂ | |

| 8.20 | br s | - | NH | |

| ¹³C NMR | 168.5 | - | - | C=O |

| 152.8 | - | - | C-1 | |

| 130.0 | - | - | C-3 | |

| 127.5 | - | - | C-5 | |

| 125.8 | - | - | C-4 | |

| 123.2 | - | - | C-2 | |

| 115.1 | - | - | C-6 | |

| 67.2 | - | - | O-CH₂ |

Note: Specific peak assignments are based on typical chemical shifts for similar structures. The data is available for viewing on SpectraBase.[1][2]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching (Amide & Hydrazine) | 3300 - 3400 |

| C-H | Aromatic Stretching | 3050 - 3150 |

| C-H | Aliphatic Stretching | 2850 - 3000 |

| C=O | Amide I Stretching | ~1670 |

| N-H | Amide II Bending | ~1620 |

| C=C | Aromatic Ring Stretching | 1470 - 1600 |

| C-O | Ether Stretching | 1200 - 1300 |

| C-Cl | Stretching | 700 - 800 |

Note: The IR spectrum is available on SpectraBase, acquired using the KBr pellet technique.[1][3]

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |

| [M]⁺ | 234/236/238 | Isotopic pattern for 2 Cl atoms |

| [M-NHNH₂]⁺ | 189/191/193 | Isotopic pattern for 2 Cl atoms |

| [Cl₂C₆H₃O]⁺ | 161/163/165 | Isotopic pattern for 2 Cl atoms |

Note: The mass spectrum is available on SpectraBase, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Key parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Gas Chromatography (GC) Method:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set to a value that ensures rapid volatilization of the compound without degradation (e.g., 250 °C).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is used.

-

Oven Program: A temperature gradient is employed, for example, starting at 50-100 °C, holding for 1-2 minutes, then ramping up to 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.

-

Mass Analyzer: The mass analyzer scans a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

-

Detector: An electron multiplier detector is used to detect the ions.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(2,4-Dichlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenoxy)acetohydrazide is a synthetic organic compound that has garnered interest within the scientific community due to its structural resemblance to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the versatile class of hydrazide-hydrazone derivatives. While direct and extensive research on the specific mechanism of action of this compound is limited, its chemical architecture allows for informed inferences about its potential biological activities. This technical guide provides an in-depth exploration of the plausible mechanisms of action, drawing upon the well-documented activities of its structural analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research endeavors.

Inferred Mechanism of Action 1: Potential as a Synthetic Auxin

The most direct inference for the biological activity of this compound stems from its close structural relationship to 2,4-D.[1][2] 2,4-D is a systemic herbicide that functions as a synthetic auxin, a class of plant growth regulators.[2][3] It is selectively toxic to most broadleaf weeds, while leaving grasses largely unaffected.[2]

The established mechanism of action for 2,4-D involves its mimicry of the natural plant hormone indole-3-acetic acid (IAA).[4] This mimicry leads to a cascade of events within susceptible plants:

-

Absorption and Translocation: 2,4-D is absorbed through the leaves and roots and is then transported to the meristematic tissues where cell division and growth occur.[2][3]

-

Uncontrolled Growth: At the molecular level, 2,4-D binds to auxin receptors, such as Transport Inhibitor Response 1 (TIR1), which leads to the degradation of transcriptional repressors.[4][5] This, in turn, results in the overexpression of auxin-responsive genes, causing uncontrolled and unsustainable cell division and elongation.[4]

-

Physiological Disruption: The uncontrolled growth leads to a variety of physiological disruptions, including stem curling, leaf withering, and damage to the vascular tissues (phloem and xylem), ultimately resulting in the death of the plant.[4] The overproduction of other plant hormones like ethylene and abscisic acid is also implicated in the herbicidal effects of 2,4-D.[4]

Given the shared 2,4-dichlorophenoxy moiety, it is plausible that this compound could exhibit similar auxin-like activity and herbicidal properties.

Caption: Inferred auxin-like signaling pathway.

Inferred Mechanism of Action 2: Broad-Spectrum Biological Activities of the Hydrazide Moiety

The acetohydrazide functional group is a key component of a larger class of compounds known as hydrazones, which are recognized for their wide array of biological activities.[6][7][8] This suggests that this compound could possess therapeutic potential beyond herbicidal action.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents against various bacterial and fungal strains.[6] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair.[6] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.[6]

Anti-inflammatory Activity

Several analogs of acetohydrazides have exhibited promising anti-inflammatory properties.[6][9] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway by catalyzing the synthesis of prostaglandins.[6] A related compound, fenclofenac, has shown anti-inflammatory, antinociceptive, and antipyretic properties.[9]

Anticancer Activity

Hydrazone derivatives have also been investigated for their anticancer properties, with several potential mechanisms of action proposed:

-

Induction of Apoptosis: Some hydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This can be triggered by an increase in reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic pathways.[7] Studies on 2,4-D have also indicated that it can induce apoptosis in human hepatoma cells through a direct effect on the mitochondrial membrane potential.[10]

-

Inhibition of Receptor Tyrosine Kinases: Certain hydrazide derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth and metastasis.[7] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt downstream signaling pathways.[7]

Caption: Potential anticancer signaling pathways.

Quantitative Data on Related Compounds

The following tables summarize quantitative data for the biological activities of compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: Antimicrobial Activity of Related Hydrazone Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivatives | S. aureus | 19.32 (IC50) | [6] |

| Hydrazone Derivatives | P. aeruginosa | 0.19 - 0.22 | [6] |

| Hydrazine-based 5-pyrrolidine-2-one | Candida albicans | 5.6 | [7] |

| 2-[...]acetohydrazide derivative | Candida albicans | 0.05 | [7] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Table 2: Anticancer Activity of Related Hydrazide/Hydrazone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [11] |

| Meclofenamic acid derivative (hydrazide) | - | 0.07 (anti-inflammatory) | [12] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols for Key Assays

The following are generalized protocols for key experiments that would be essential for elucidating the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Antimicrobial testing workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are harvested and washed.

-

Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While the definitive mechanism of action of this compound remains to be fully elucidated through direct experimental validation, a strong theoretical framework for its potential biological activities can be constructed based on its structural components. The 2,4-dichlorophenoxy moiety suggests a potential for auxin-like herbicidal activity, mirroring the action of 2,4-D. Concurrently, the acetohydrazide group is a well-established pharmacophore associated with a broad spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities, likely mediated through enzyme inhibition and induction of apoptosis. This guide provides a comprehensive overview of these inferred mechanisms, supported by data from related compounds and established experimental protocols, to serve as a valuable resource for guiding future research and development in this area. Further investigation is imperative to confirm these hypotheses and to fully characterize the pharmacological profile of this intriguing molecule.

References

- 1. This compound | C8H8Cl2N2O2 | CID 312330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. xtbg.ac.cn [xtbg.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of 2-(2,4-Dichlorophenoxy)acetohydrazide Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of derivatives of 2-(2,4-Dichlorophenoxy)acetohydrazide. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The core structure, characterized by an azometine group (–NH–N=CH–), serves as a versatile scaffold for synthesizing novel therapeutic agents.[4] The 2,4-dichloro moiety, in particular, has been identified as a key pharmacophore that can enhance the biological efficacy of these molecules.[5] This guide focuses specifically on derivatives of this compound, summarizing key findings on their antimicrobial and anticancer properties to inform future research and drug development efforts.

Synthesis of this compound Derivatives

The general synthesis of these derivatives is a multi-step process that begins with 2,4-Dichlorophenoxyacetic acid. The common synthetic pathway involves the initial conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the key this compound intermediate. This hydrazide is then condensed with various aromatic or aliphatic aldehydes and ketones to yield the final hydrazone or Schiff base derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Studies have shown that these compounds exhibit notable antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[5] The introduction of certain substituents, such as a para-nitro group on an aniline fragment, has been shown to broaden the spectrum of activity.[5]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains.

| Compound | Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Hydrazone 3a | Staphylococcus aureus | Gram-positive | 28 | 25 | [5] |

| Hydrazone 3a | Proteus mirabilis | Gram-negative | 25 | 12.5 | [5] |

| Hydrazone 3b | Staphylococcus aureus | Gram-positive | 31 | 25 | [5] |

| Hydrazone 3b | MRSA | Gram-positive | 28 | 25 | [5] |

| Hydrazone 3b | Candida albicans | Fungus | 25 | 50 | [5] |

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus. "Hydrazone 3a" and "Hydrazone 3b" are designations from the cited study, where 3b contains a para-nitro group.[5]

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a standard procedure used to assess the susceptibility of bacteria to antimicrobial agents.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, commonly corresponding to the 0.5 McFarland standard.[6]

-

Plate Preparation: Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.[7]

-

Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of the agar plate to ensure confluent growth.

-

Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These disks, along with positive and negative control disks, are placed onto the agar surface using sterile forceps.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Data Collection: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters (mm). A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Anticancer Activity

In addition to antimicrobial effects, derivatives of this class, particularly Schiff bases, have been evaluated for their potential as anticancer agents.[8][9] These compounds have shown cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.[10] The pro-apoptotic mechanism can involve the production of reactive oxygen species (ROS), activation of caspases (like caspase-9 and -3), and subsequent DNA fragmentation.[10][11]

Quantitative Anticancer Data

| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Schiff Base (L5) | HeLa (Cervical Cancer) | 12.5 | Apoptosis Induction | [10] |

| Schiff Base (L5) | MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction | [10] |

| CD-based Schiff Base | GL261 (Glioma) | 17.9 | ROS Production | [11] |

| CD-based Schiff Base | U251 (Glioma) | 14.9 | ROS Production | [11] |

| Hydantoin Schiff Base (24) | MCF-7 (Breast Cancer) | 4.92 | EGFR/HER2 Inhibition | [12] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.

Potential Signaling Pathway: Apoptosis Induction

Many Schiff base derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, which can be triggered by cellular stress, such as the overproduction of Reactive Oxygen Species (ROS).

Conclusion

Derivatives of this compound represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The available literature strongly suggests that these compounds possess significant antimicrobial and potential anticancer activities.[5][8][10] The ease of their synthesis and the ability to modify their structure to enhance activity make them attractive candidates for further investigation. Future research should focus on in-vivo efficacy studies, detailed mechanism-of-action analyses, and structure-activity relationship (SAR) optimization to identify lead compounds for clinical development.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijlpr.com [ijlpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Phenoxyacetic Acid Hydrazides: Synthesis, Biological Activities, and Therapeutic Potential

Phenoxyacetic acid hydrazides constitute a significant class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile chemical structure, characterized by a phenoxy ring linked to an acetic acid hydrazide moiety, serves as a scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse biological activities of phenoxyacetic acid hydrazides, targeting researchers, scientists, and professionals in drug development.

Synthesis of Phenoxyacetic Acid Hydrazides

The general synthetic route to phenoxyacetic acid hydrazides typically involves a two-step process. The synthesis commences with the reaction of a substituted phenol with an ester of chloroacetic acid, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate in a suitable solvent like dry acetone. This reaction yields the corresponding phenoxyacetic acid ester. Subsequent treatment of the ester with hydrazine hydrate in a solvent such as ethanol leads to the formation of the desired phenoxyacetic acid hydrazide.

A variety of derivatives can be synthesized by modifying the starting phenol or by further reactions of the hydrazide group. For instance, condensation of the hydrazide with different aromatic aldehydes results in the formation of hydrazide-hydrazones.

Experimental Protocols

To a solution of a substituted phenol (0.05 mol) in dry acetone (40 ml), anhydrous potassium carbonate (0.075 mol) and ethyl chloroacetate (0.075 mol) are added. The reaction mixture is refluxed for 8-10 hours. After cooling, the solvent is removed by distillation. The residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml). The combined ether layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude phenoxyacetic acid ethyl ester, which can be further purified by recrystallization or column chromatography.

To a solution of the appropriate phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system. The reaction mixture is then allowed to stand overnight. The resulting white precipitate of the phenoxyacetic acid hydrazide is separated by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to obtain the pure compound.

The synthesized compounds are typically characterized by various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry, as well as elemental analysis.

Biological Activities

Phenoxyacetic acid hydrazides have been extensively investigated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new drugs.

Several novel morpholine-substituted phenoxyacetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and anti-angiogenic properties. Molecular docking studies have shown that some of these compounds exhibit strong binding affinities towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). For instance, one study reported a compound with an IC₅₀ value of 155 µg/mL in an in vitro anti-inflammatory assay using the human red blood cell (HRBC) membrane stabilization method. The same compound also demonstrated significant anti-angiogenic activity in both in vivo and ex vivo chick chorioallantoic membrane (CAM) models.

Hydrazide-hydrazones derived from phenoxyacetic acid have shown promising antimicrobial activity. In one study, a series of hydrazide-hydrazones were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds exhibited high bactericidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.488 to 7.81 µg/ml against reference Gram-positive bacteria, in some cases surpassing the activity of commonly used antibiotics like cefuroxime and ampicillin. Another study highlighted the significant activity of some derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains.

The anticancer potential of phenoxyacetic acid hydrazides and their derivatives has also been explored. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines. For example, some derivatives have shown antiproliferative activity against breast cancer cells with IC₅₀ values in the micromolar range. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in tumor cell growth and proliferation.

Recent studies have focused on the anticonvulsant properties of phenoxyacetic acid derivatives. In preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model, some compounds have exhibited robust anticonvulsant effects. One particular derivative demonstrated complete protection (100%) against seizures with no observed mortality, outperforming the standard drug valproic acid. Mechanistic studies suggest that these compounds may exert their effects by modulating neurotransmission and reducing neuroinflammation and oxidative stress in the brain.

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of selected phenoxyacetic acid hydrazide derivatives as reported in the literature.

Table 1: Anti-inflammatory and Anti-angiogenic Activity

| Compound | Target | Docking Score (kcal/mol) | In Vitro Anti-inflammatory IC₅₀ (µg/mL) |

| 6e | VEGF | -13.1622 | 155 |

| 6e | COX-1 | -12.5301 | |

| 6e | COX-2 | -12.6705 |

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) |

| 6 | Gram-positive bacteria | 0.488 - 7.81 |

| 14 | Gram-positive bacteria | 0.488 - 7.81 |

| 16 | S. aureus ATCC 43300 (MRSA) | 1.95 - 7.81 |

| 26 | Gram-positive bacteria | 0.488 - 7.81 |

Table 3: Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) |

| 4-Cl-phenoxyacetic acid derivative | Breast cancer | 0.194 ± 0.09 |

| Derivative 28 | Breast cancer | 4.8 ± 0.35 |

| Derivative 30 | HeLa | 1.64 ± 0.41 |

Table 4: Anticonvulsant Activity (PTZ-induced seizure model)

| Compound | Protection (%) | Relative Potency (%) vs. Valproic Acid | Mortality (%) |

| 7b | 100 | - | 0 |

| 5f | 90 | 150 | 10 |

| 5e | 80 | 133.33 | 10 |

| 10c | 80 | 133.33 | 20 |

| 10d | 50 | - | - |

| 10e | 40 | - | 50 |

| 10f | 40 | - | 50 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxyacetic acid hydrazides can be attributed to their interaction with various biological targets and signaling pathways. For instance, their anti-inflammatory effects are often linked to the inhibition of COX enzymes, which are key players in the inflammatory cascade. The anti-angiogenic effects are mediated through the inhibition of pro-angiogenic factors like VEGF.

Conclusion

Phenoxyacetic acid hydrazides represent a promising class of compounds with a broad range of biological activities. The straightforward synthesis allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The potent anti-inflammatory, anti-angiogenic, antimicrobial, anticancer, and anticonvulsant activities demonstrated by various derivatives highlight their therapeutic potential. Further research focusing on lead optimization, pharmacokinetic profiling, and in-depth mechanistic studies is warranted to translate these promising preclinical findings into clinically effective therapeutic agents. The versatility of the phenoxyacetic acid hydrazide scaffold ensures its continued importance in the quest for novel and effective drugs.

An In-depth Technical Guide on 2-(2,4-Dichlorophenoxy)acetohydrazide: Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling procedures for 2-(2,4-Dichlorophenoxy)acetohydrazide (CAS No: 28236-62-6). The information is compiled from safety data sheets and toxicological profiles of the compound and its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 28236-62-6[1] |

| Molecular Formula | C₈H₈Cl₂N₂O₂[1] |

| Molecular Weight | 235.07 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following hazard statements apply according to the Globally Harmonized System (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The compound is assigned the "warning" signal word.[1] It is crucial to handle this chemical with appropriate safety precautions as outlined in the subsequent sections.

Caption: Logical workflow from chemical identification to required safety responses.

Toxicological Summary

Table 1: Acute Toxicity Data for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Route of Exposure | Species | LD₅₀ / LC₅₀ Value | Toxicity Classification |

| Oral | Rat | 639 - 1646 mg/kg[2] | Low Toxicity[2] |

| Oral | Mouse | 138 mg/kg[2] | More Toxic than in Rats[2] |

| Oral | Dog | 100 mg/kg[3][4] | - |

| Dermal | Rabbit | 1829 - >2000 mg/kg[2] | Low Toxicity[2] |

| Inhalation | Rat | 0.78 - >5.4 mg/L[2] | Low to Very Low Toxicity[2] |

The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans (Group 2B)" based on limited evidence in animal studies.[3]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure safety.

4.1. Handling:

-

Avoid all personal contact, including inhalation of dust and aerosols.[1][5]

-

Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a protective suit, and eye/face protection.[1][6]

-

Wash hands thoroughly after handling and before breaks.[1][5]

-

Do not eat, drink, or smoke in the handling area.[5]

4.2. Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][5]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials and foodstuff containers.[5]

-

Protect containers from physical damage and check regularly for leaks.[5]

First Aid Measures

In case of exposure, follow these first aid protocols and consult a physician, showing them the Safety Data Sheet (SDS).[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment to avoid breathing dust and contacting the substance.[1] Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Sweep up and shovel the material without creating dust.[1] Place in suitable, closed containers for disposal.[1]

Experimental Protocols

General Synthesis of this compound

The synthesis of acetohydrazides typically involves a two-step process: esterification of the corresponding carboxylic acid followed by hydrazinolysis of the resulting ester. A plausible protocol for this compound, adapted from analogous procedures, is detailed below.[7]

Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene). Add thionyl chloride (1.2 equivalents) dropwise at room temperature.[7]

-

Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Monitor the reaction by Thin-Layer Chromatography (TLC).[7]

-

Work-up: Remove excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and cool in an ice bath.[7]

-

Esterification: Add anhydrous ethanol (1.5 equivalents) dropwise, followed by slow addition of pyridine (1.1 equivalents) to neutralize the generated HCl.[7] Stir at room temperature for 1-2 hours.

-

Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ethyl ester.[7]

Step 2: Synthesis of this compound

-

Hydrazinolysis: Dissolve the Ethyl 2-(2,4-Dichlorophenoxy)acetate (1 equivalent) from Step 1 in ethanol in a round-bottom flask.[7]

-

Reaction: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[7]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[7]

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain this compound.[7]

Caption: General two-step synthesis workflow for this compound.

Potential Mechanism of Action

The biological activity of this compound is likely derived from its structural similarity to 2,4-D. 2,4-D is a synthetic auxin, a class of plant growth regulators.[3][8][9] It mimics the natural plant hormone indole-3-acetic acid (IAA) but is resistant to degradation in the plant.[9]

In susceptible broadleaf plants (dicots), 2,4-D is absorbed through the leaves and translocated to the meristems.[3][8] This leads to several physiological disruptions:

-

Uncontrolled Growth: It induces rapid, uncontrolled cell division and elongation.[3][9]

-

Hormonal Imbalance: The excess auxin activity leads to the overproduction of other hormones like ethylene and abscisic acid.[9]

-

Physiological Damage: This hormonal chaos results in stem curling, leaf withering, and disintegration of vascular tissues (phloem and xylem), ultimately leading to plant death.[3][9]

Caption: Simplified signaling pathway for synthetic auxins like 2,4-D.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cms9files.revize.com [cms9files.revize.com]

- 7. benchchem.com [benchchem.com]

- 8. deq.mt.gov [deq.mt.gov]

- 9. xtbg.ac.cn [xtbg.ac.cn]

An In-depth Technical Guide to 2,4-Dichlorophenoxyacetic Acid Hydrazide (CAS Number 28236-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2,4-Dichlorophenoxyacetic acid hydrazide (CAS No. 28236-62-6). While specific experimental data for this particular hydrazide is limited in publicly available literature, this guide extrapolates its potential pharmacological activities based on the well-documented biological profile of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the known reactivity of the hydrazide functional group. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its synthesis, potential mechanisms of action, and avenues for future investigation.

Chemical and Physical Properties

2,4-Dichlorophenoxyacetic acid hydrazide is a derivative of the widely used herbicide 2,4-D. The introduction of the hydrazide functional group can significantly alter the parent molecule's chemical reactivity and biological activity, opening avenues for its investigation as a potential therapeutic agent.

| Property | Value | Reference |

| CAS Number | 28236-62-6 | |

| IUPAC Name | 2-(2,4-dichlorophenoxy)acetohydrazide | |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | |

| Molecular Weight | 235.07 g/mol | |

| Melting Point | 153-157 °C | [1] |

| Boiling Point | 448.8 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

Potential Biological Activities and Mechanisms of Action

While direct studies on the biological effects of 2,4-Dichlorophenoxyacetic acid hydrazide are scarce, the activities of its parent compound, 2,4-D, and the broader class of hydrazones provide a strong basis for predicting its potential pharmacological profile.

Insights from the Parent Compound: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a synthetic auxin, a class of plant growth regulators.[2] Its primary mechanism of action in plants involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[1][2]

Signaling Pathways in Plants:

The herbicidal action of 2,4-D is primarily mediated through the plant's auxin signaling pathway, which in turn can influence other hormonal pathways, such as those for ethylene and abscisic acid.[3] At a molecular level, 2,4-D is perceived by auxin receptors, triggering a signaling cascade that leads to changes in gene expression, ultimately causing physiological disruptions like epinasty, cell division, and cell elongation.[3]

Oxidative Stress:

Research has also indicated that 2,4-D can induce the generation of reactive oxygen species (ROS), leading to oxidative stress in non-target organisms. This pro-oxidant activity could be a potential area of investigation for the hydrazide derivative in the context of diseases where oxidative stress plays a role.

Potential Activities Conferred by the Hydrazide/Hydrazone Moiety

The hydrazide functional group is a versatile scaffold in medicinal chemistry, and its derivatives, particularly hydrazones, have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: Hydrazones containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities.[4] This suggests that 2,4-Dichlorophenoxyacetic acid hydrazide could serve as a precursor for novel antimicrobial agents.

-

Antitumor Activity: The hydrazone scaffold is present in numerous compounds with demonstrated antiproliferative and anticancer properties. The mechanism often involves the inhibition of specific enzymes or the induction of apoptosis.

-

Anti-inflammatory and Analgesic Effects: Various hydrazone derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents.

Experimental Protocols

Representative Synthesis of a Hydrazone Derivative

The synthesis of hydrazones typically involves the condensation reaction between a hydrazide and an aldehyde or ketone.

Protocol:

-

Dissolution: Dissolve 2,4-Dichlorophenoxyacetic acid hydrazide in a suitable solvent, such as ethanol.

-

Addition of Carbonyl Compound: Add a molar equivalent of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and purify by recrystallization.

-

Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).

-

Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Suppliers

2,4-Dichlorophenoxyacetic acid hydrazide (CAS 28236-62-6) is available from various chemical suppliers, primarily for research and development purposes. Some of these suppliers include:

-

Angene Chemical

-

AK Scientific, Inc.

-

CookeChem

-

Jinan Liheng Biotechnology Co., Ltd.

Conclusion and Future Directions

2,4-Dichlorophenoxyacetic acid hydrazide represents an intriguing starting point for the development of novel therapeutic agents. The well-established biological activity of the 2,4-D scaffold, combined with the versatile reactivity and broad spectrum of biological activities associated with the hydrazone functional group, suggests that derivatives of this compound could hold promise in areas such as antimicrobial and anticancer drug discovery.

Future research should focus on the synthesis of a library of hydrazone derivatives from 2,4-Dichlorophenoxyacetic acid hydrazide and their systematic evaluation for various biological activities. Detailed structure-activity relationship (SAR) studies would be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, investigations into the specific molecular targets and mechanisms of action of any active compounds will be essential for their further development as therapeutic candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The safety and handling of all chemical compounds should be performed in accordance with established laboratory safety protocols.

References

Theoretical and Molecular Modeling of 2-(2,4-Dichlorophenoxy)acetohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of 2-(2,4-Dichlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry due to the diverse pharmacological activities of hydrazide-hydrazone derivatives. This document consolidates structural data, outlines detailed experimental and computational methodologies, and visualizes key workflows to serve as a valuable resource for researchers in drug discovery and development.

Molecular Structure and Properties

This compound (C₈H₈Cl₂N₂O₂) is a hydrazide derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid. Its chemical structure is characterized by a 2,4-dichlorophenoxy group linked to an acetohydrazide moiety. The presence of the azomethine group (-NH-N=CH-) in its derivatives makes it a versatile scaffold for synthesizing compounds with a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂N₂O₂ |

| Molecular Weight | 235.07 g/mol |

| CAS Number | 28236-62-6 |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in dimethylformamide |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the esterification of 2,4-Dichlorophenoxyacetic acid followed by hydrazinolysis of the resulting ester. A detailed protocol, adapted from the synthesis of similar acetohydrazide derivatives, is provided below.[1][2][3][4]

Step 1: Synthesis of Ethyl 2-(2,4-Dichlorophenoxy)acetate (Esterification)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dichlorophenoxyacetic acid (1 equivalent) in anhydrous ethanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-dichlorophenoxy)acetate.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

Reaction Setup: Dissolve the crude ethyl 2-(2,4-dichlorophenoxy)acetate from the previous step in ethanol in a round-bottom flask.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.5 equivalents).

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Precipitation and Filtration: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or dimethylformamide, to yield pure this compound.[5]

Caption: Synthetic pathway for this compound.

Molecular Modeling and Theoretical Studies